gamma-Glutamyl ppdm

描述

Gamma-glutamyl compounds are a class of molecules characterized by a γ-glutamyl moiety linked to various amines, amino acids, or other organic groups. These compounds play critical roles in physiological processes, including antioxidant defense, neurotransmitter regulation, and drug metabolism . Enzymes such as γ-glutamyltranspeptidase (GGT) and γ-glutamylmethylamide synthetase (GMAS) are pivotal in their biosynthesis and degradation.

属性

CAS 编号 |

79133-10-1 |

|---|---|

分子式 |

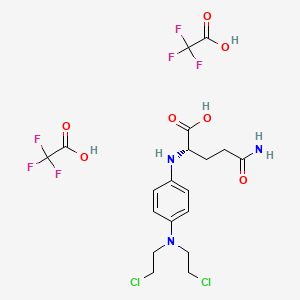

C19H23Cl2F6N3O7 |

分子量 |

590.3 g/mol |

IUPAC 名称 |

(2S)-5-amino-2-[4-[bis(2-chloroethyl)amino]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H21Cl2N3O3.2C2HF3O2/c16-7-9-20(10-8-17)12-3-1-11(2-4-12)19-13(15(22)23)5-6-14(18)21;2*3-2(4,5)1(6)7/h1-4,13,19H,5-10H2,(H2,18,21)(H,22,23);2*(H,6,7)/t13-;;/m0../s1 |

InChI 键 |

PYQQRVCLCSUWCZ-GXKRWWSZSA-N |

SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

手性 SMILES |

C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

同义词 |

gamma-(N,N-bis(2-chloroethyl)-4-phenylenediamine)glutamic acid gamma-glutamyl 4-phenylene diamine mustard gamma-glutamyl p-phenylene diamine mustard gamma-glutamyl PPDM gamma-glutamyl-p-phenylene diamine mustard ditrifluoroacetate GDPM p-(bis(2-chloroethyl)amino)-L-gamma-glutamylanilide |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Diversity

Gamma-glutamyl compounds vary structurally based on their acceptor molecules, which dictate their biological functions:

- l-Theanine (γ-glutamylethylamide) : Linked to ethylamine, it modulates neurotransmitter activity and exhibits neuroprotective effects .

- Gamma-glutamyl-L-DOPA : Acts as a prodrug for Parkinson’s disease, enabling targeted dopamine delivery .

- Gamma-glutamylphenylhydrazine : Precursor to agaritine, a compound with anticancer and antiviral properties .

- Gamma-glutamyltaurine : Demonstrates antiepileptic activity via intra-amygdaloid action .

Pharmacological Activities

- Antioxidant and Anti-inflammatory : Reduced glutathione (GSH) and oxidized glutathione (GSSG) are metabolized by GGT1 and GGT5, with Km values of 11 μM (GSH) and 9–43 μM (GSSG) , respectively .

- Neuroactive Roles : l-Theanine enhances memory and immunity while mitigating Parkinson’s pathology .

- Disease-Specific Therapeutics: Gamma-glutamyl-dermorphin (antinociceptive prodrug) and gamma-d-glutamyltryptophan (tuberculosis treatment) highlight structural tailoring for target applications .

Enzyme Substrate Specificity

GGT1 and GGT5 exhibit distinct substrate preferences, influencing therapeutic targeting:

| Substrate | Km (GGT1) | Km (GGT5) | Physiological Role |

|---|---|---|---|

| Leukotriene C4 | 10.8 μM | 10.2 μM | Inflammatory response modulation |

| Oxidized Glutathione | 9 μM | 43 μM | Redox homeostasis |

| Reduced Glutathione | 11 μM | N/A | Antioxidant defense |

GGT1 shows 8-fold higher sensitivity to serine-borate inhibition than GGT5, suggesting enzyme-specific targeting strategies for inflammatory diseases .

Analytical Advancements

Novel enzyme kinetic assays (e.g., continuous L-glutamate release monitoring at physiological pH) have improved substrate specificity analysis. This method avoids artifacts from non-physiological conditions (e.g., pH 8.0 with GpNA) and enables precise quantification of hydrolysis vs. transpeptidation .

常见问题

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying gamma-glutamyl compounds in biological samples?

- Methodological Answer: Use fluorometric or colorimetric assay kits (e.g., MAK090 or MAK089) to measure enzymatic activity of gamma-glutamyl transferase (GGT) in serum or tissues. These kits utilize substrates like L-γ-glutamyl-p-nitroanilide, which release chromogenic products proportional to enzyme activity . For gamma-glutamyl peptides (e.g., gamma-glutamyltyrosine), employ LC-MS/MS with isotope-labeled internal standards to ensure accuracy in population-level exposure assessments .

Q. How should experimental designs account for variability in gamma-glutamyl compound measurements across cohorts?

- Methodological Answer: Standardize pre-analytical variables (e.g., fasting status, biospecimen collection time) and adjust for covariates (e.g., age, BMI) using multivariate regression. For example, cohort studies show significant inter-individual variability in gamma-glutamyltyrosine intake (arithmetic mean: 12.3 µg/day, SD: ±3.1) due to dietary differences . Use geometric means and 95% confidence intervals to report skewed data .

Q. What biomarkers correlate with gamma-glutamyl transferase (GGT) activity, and how are these associations validated?

- Methodological Answer: GGT activity correlates with oxidative stress markers (e.g., glutathione disulfide) and liver function parameters (e.g., ALT). Validate associations using Spearman’s rank correlation (median ρ: 0.34–0.58) and adjust for confounders like alcohol intake or medication use . Cohort-specific reference ranges must be established due to lab-to-lab variability in assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported associations between gamma-glutamyl compounds and disease risk?

- Methodological Answer: Conduct meta-analyses stratified by study design (e.g., cross-sectional vs. longitudinal). For instance, gamma-glutamylcysteine’s dual role as an antioxidant and pro-oxidant in cancer models requires mechanistic studies (e.g., knockout models) to clarify context-dependent effects . Use Mendelian randomization to mitigate confounding in observational data .

Q. What advanced statistical models are suitable for analyzing longitudinal gamma-glutamyl compound data?

- Methodological Answer: Apply mixed-effects models to account for repeated measures and missing data. For example, gamma-glutamyltyrosine intake trajectories over time can be modeled using spline regression, adjusting for seasonal dietary variations . Machine learning frameworks (e.g., random forests) may identify non-linear interactions between gamma-glutamyl metabolites and genetic polymorphisms .

Q. How can multi-omics approaches enhance understanding of gamma-glutamyl metabolic pathways?

- Methodological Answer: Integrate metabolomics (e.g., gamma-glutamyl dipeptides) with transcriptomics (e.g., GGT1/GGT5 expression) and proteomics (e.g., glutathione synthase activity) using pathway enrichment tools (e.g., MetaboAnalyst). For example, gamma-glutamyl transpeptidase deficiency studies reveal compensatory mechanisms in glutathione metabolism via multi-omics profiling .

Data Analysis and Reporting Guidelines

Table 1: Key Statistical Parameters for Gamma-Glutamyltyrosine Exposure Studies (Adapted from )

| Parameter | Value (Geometric Mean) | 95% CI | Unit |

|---|---|---|---|

| Population intake | 9.8 | [8.7, 11.1] | µg/day |

| Biomarker correlation (ρ) | 0.42 | [0.35, 0.49] | — |

| Interquartile range | 5.6–14.2 | — | µg/day |

Table 2: Comparison of GGT Assay Kits

| Kit Type | Substrate | Detection Range | Sensitivity |

|---|---|---|---|

| Fluorometric | L-γ-glutamyl-7-amido-4-methylcoumarin | 0.1–50 U/L | 0.05 U/L |

| Colorimetric | L-γ-glutamyl-p-nitroanilide | 2–200 U/L | 1.0 U/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。